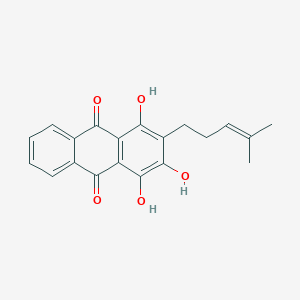
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methylpent-enyl side chain
Vorbereitungsmethoden
The synthesis of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups and the methylpent-enyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently.
Analyse Chemischer Reaktionen
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antioxidant, anti-inflammatory, or anticancer agent.
Industry: The compound may be used in the development of new materials, dyes, or other industrial products.
Wirkmechanismus
The mechanism of action of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The methylpent-enyl side chain may also play a role in the compound’s activity by affecting its solubility and interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione can be compared with other similar compounds, such as:
Anthraquinones: These compounds share the anthracene-9,10-dione core but differ in the number and position of hydroxyl groups and side chains.
Hydroxyanthracenes: These compounds have hydroxyl groups on the anthracene core but may lack the methylpent-enyl side chain.
Methylpent-enyl derivatives: These compounds have the methylpent-enyl side chain but differ in the core structure or other functional groups. The uniqueness of this compound lies in its specific combination of hydroxyl groups and the methylpent-enyl side chain, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
923013-90-5 |
|---|---|
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1,2,4-trihydroxy-3-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O5/c1-10(2)6-5-9-13-18(23)14-15(20(25)19(13)24)17(22)12-8-4-3-7-11(12)16(14)21/h3-4,6-8,23-25H,5,9H2,1-2H3 |
InChI-Schlüssel |
RPCORGWURISLFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=C(C2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


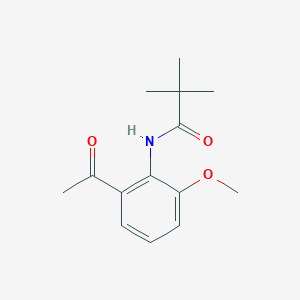
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
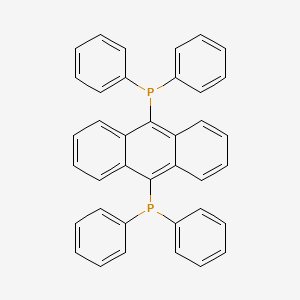
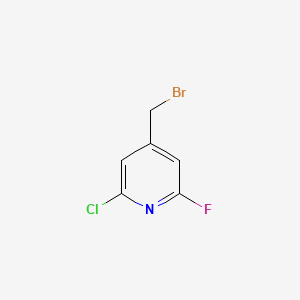
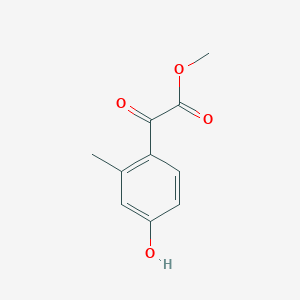
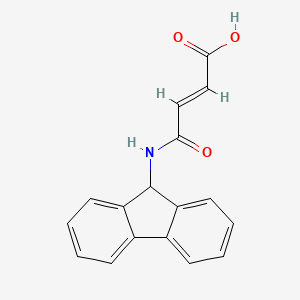


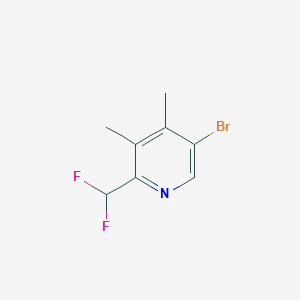

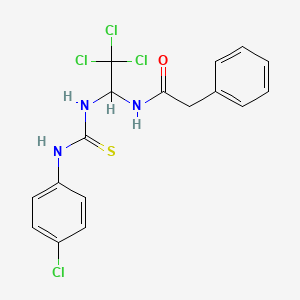
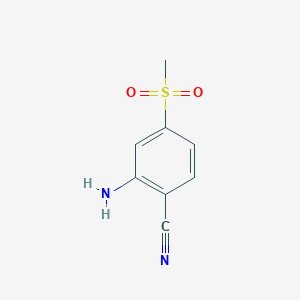
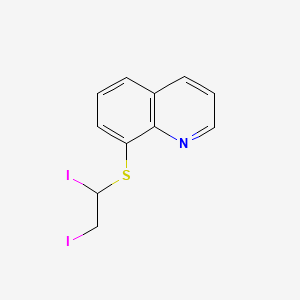
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
